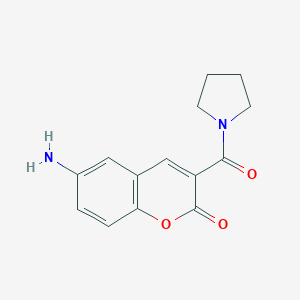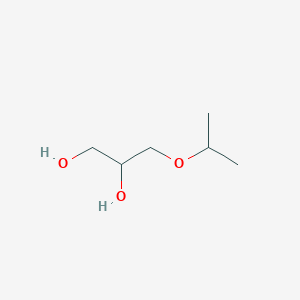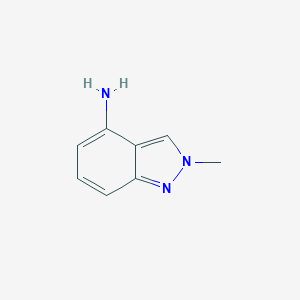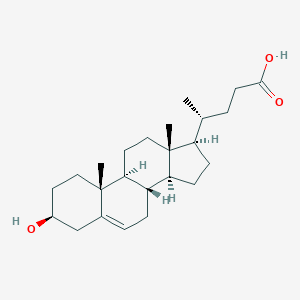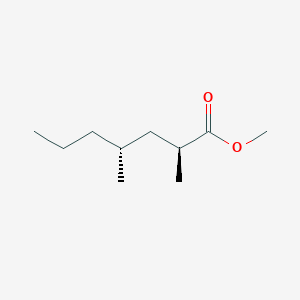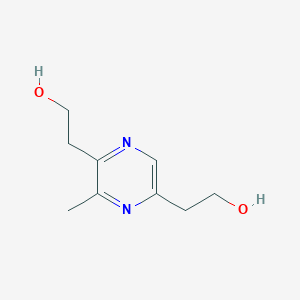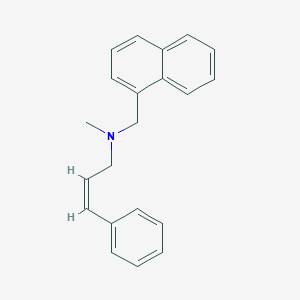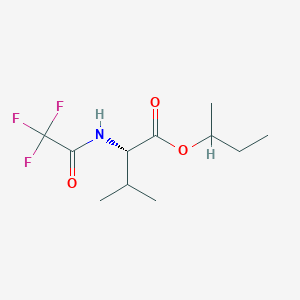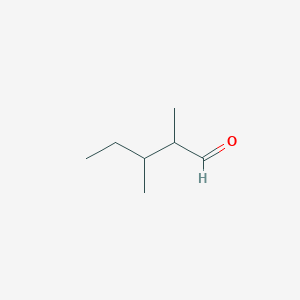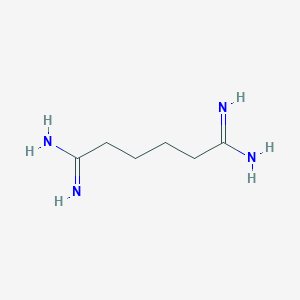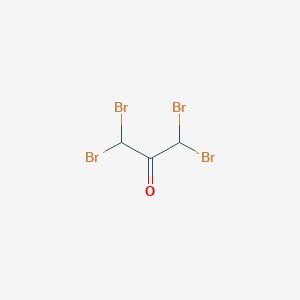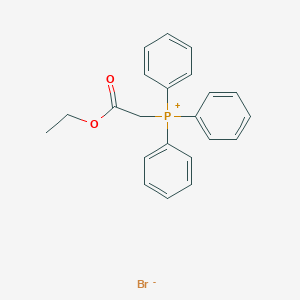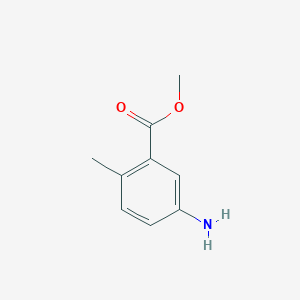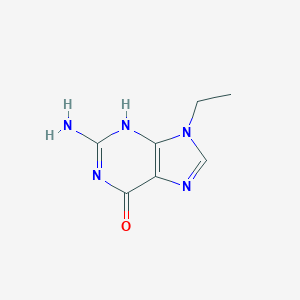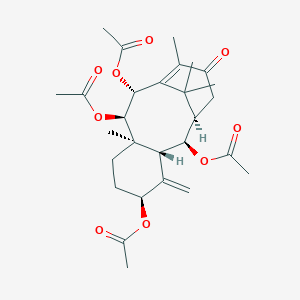
Taxinin H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taxinin H is a natural product that belongs to the daphnane-type diterpenoids family. It is found in the leaves of Taxus chinensis, a species of yew tree. Taxinin H has been a subject of interest in scientific research due to its potential as an anticancer agent.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Protection
Taxifolin, a compound closely related to Taxinin H, has been identified to confer protection against myocardial ischemia/reperfusion injury. It enhances the recovery of ventricular function and modulates oxidative stress markers, significantly influencing the mitochondrial apoptosis pathway. This cardioprotective effect is crucial in mitigating cardiac-related disorders and promoting cardiovascular health (Tang et al., 2019).
Antimicrobial and Antiviral Activities
Hydrolysable Tannins, like Taxinin H, are recognized for their antimicrobial and antiviral activities. These compounds effectively combat various viruses, bacteria, and eukaryotic microorganisms, marking them as potential candidates in the development of new antimicrobial and antiviral agents. The specificity of their action and the potential to synergize with existing therapies make them a focal point in medicinal plant research (Buzzini et al., 2008).
Osteogenic Effects
Taxifolin has been found to stimulate the osteogenic differentiation of human bone marrow mesenchymal stem cells. It modulates key pathways, potentially through the antagonism of the NF-κB signaling pathway, suggesting its role in bone health and the treatment of bone-related diseases (Wang et al., 2017).
Oxidative DNA Damage Protection
Taxifolin exhibits strong antioxidant capabilities, protecting against oxidative DNA damage in vitro. It also shields zebrafish embryos from cadmium toxicity, indicating its potential as a protective agent against environmental and oxidative stressors (Manigandan et al., 2015).
Eigenschaften
CAS-Nummer |
18530-10-4 |
|---|---|
Produktname |
Taxinin H |
Molekularformel |
C28H38O9 |
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
[(1R,2R,3R,5S,8R,9R,10R)-2,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate |
InChI |
InChI=1S/C28H38O9/c1-13-20(33)12-19-24(35-16(4)30)23-14(2)21(34-15(3)29)10-11-28(23,9)26(37-18(6)32)25(36-17(5)31)22(13)27(19,7)8/h19,21,23-26H,2,10-12H2,1,3-9H3/t19-,21-,23-,24+,25+,26-,28+/m0/s1 |
InChI-Schlüssel |
REWKPSYPXPCBCQ-VDDMMWHUSA-N |
Isomerische SMILES |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



